REACTION_CXSMILES
|
CC1(C)[O:7][C:6](=[O:8])[CH:5]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([F:19])([F:18])[F:17])[CH:11]=2)[C:4](=[O:20])[O:3]1>[OH-].[Na+]>[F:17][C:16]([F:18])([F:19])[C:12]1[CH:11]=[C:10]([CH:15]=[CH:14][CH:13]=1)[CH2:9][CH:5]([C:6]([OH:8])=[O:7])[C:4]([OH:20])=[O:3] |f:1.2|
|
Name
|
2,2-dimethyl-5-(3-(trifluoromethyl)benzyl)-1,3-dioxane-4,6-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(OC(C(C(O1)=O)CC1=CC(=CC=C1)C(F)(F)F)=O)C
|
Name
|
Intermediate 15
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
EXTRACTION
|
Details
|
then extracted with EtOAc (2×)
|
Type
|
WASH
|
Details
|
The combined EtOAc extracts were washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
solvent was removed under reduced pressure and crude product
|
Type
|
CUSTOM
|
Details
|
purified by chromatography (10% MeOH/0.2% HOAc mixture in DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(CC(C(=O)O)C(=O)O)C=CC1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |